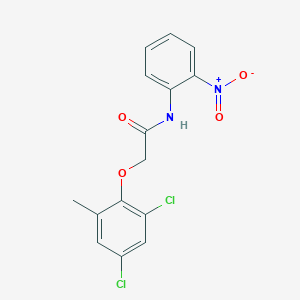
N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide, also known as CPCA, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. CPCA is a piperidine derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
科学的研究の応用
N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide has been studied extensively for its potential applications in various fields. One of the most promising applications of N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide is in the field of neuroscience, where it has been shown to act as a potent and selective inhibitor of the dopamine transporter. This makes N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide a potential tool for studying the role of dopamine in various neurological disorders, including Parkinson's disease and addiction.
In addition to its applications in neuroscience, N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide has also been studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This makes N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide a potential candidate for the development of new cancer therapies.
作用機序
The mechanism of action of N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide involves its ability to inhibit the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the dopamine transporter, N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide increases the concentration of dopamine in the synapse, leading to increased dopamine signaling. This has been shown to have various effects on the brain, including increased locomotor activity and reward-seeking behavior.
Biochemical and Physiological Effects:
In addition to its effects on the brain, N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide has also been shown to have various biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. This has been attributed to its ability to inhibit the reuptake of these neurotransmitters from the synapse.
実験室実験の利点と制限
N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the dopamine transporter. However, it also has several limitations, including its potential for toxicity and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the study of N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide. One of the most promising directions is in the development of new therapies for neurological disorders, including Parkinson's disease and addiction. N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide may also have potential applications in the development of new cancer therapies. Additionally, further studies are needed to better understand the mechanism of action and biochemical and physiological effects of N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide, as well as its potential for toxicity and side effects.
合成法
N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide can be synthesized through various methods, including the reaction of 2-chlorobenzoyl chloride with 3,5-dimethoxyaniline, followed by the reaction of the resulting product with piperidine and then with carboxylic acid. Another method involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting product with 2-chloroaniline and piperidine. Both methods have been used to synthesize N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide with high yields and purity.
特性
IUPAC Name |
N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4/c1-27-16-11-15(12-17(13-16)28-2)21(26)24-9-7-14(8-10-24)20(25)23-19-6-4-3-5-18(19)22/h3-6,11-14H,7-10H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEZQFDCPIMJCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-1-[(3,5-dimethoxyphenyl)carbonyl]piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5217441.png)


![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5217459.png)
![2-chloro-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5217462.png)



![2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5217503.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]ethanamine](/img/structure/B5217506.png)
![5-acetyl-4-(4-chlorophenyl)-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5217521.png)

![N,N'-bis{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}isophthalamide](/img/structure/B5217530.png)
![1,2-dimethyl-4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)piperazine](/img/structure/B5217533.png)